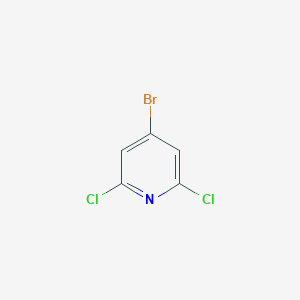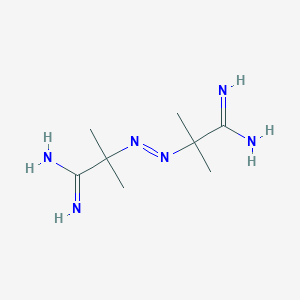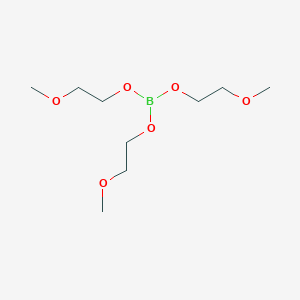
4-Bromo-2,6-dichloropyridine
Descripción general
Descripción
Synthesis Analysis
The synthesis of bromo and chloropyridines often involves halogenation reactions. For example, the synthesis of related bromopyridines and chloropyridines can be achieved through electrophilic halogenation of pyridine derivatives, showcasing the methods to introduce bromo and chloro substituents onto the pyridine ring (Schlosser, Rausis, & Bobbio, 2005).
Molecular Structure Analysis
The molecular structure of bromo-chloropyridines is characterized by the positions of the bromo and chloro groups on the pyridine ring. These substituents influence the electronic properties of the molecule, as seen in the analysis of related compounds. For example, the structure of 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine has been studied for its molecular geometry and intermolecular interactions, providing insights into how substituents affect the overall structure (Rodi et al., 2013).
Chemical Reactions and Properties
Bromo and chloropyridines participate in various chemical reactions, such as nucleophilic substitution, which can be directed to specific positions on the ring by introducing specific substituents. This regioselectivity opens pathways for synthesizing a wide range of derivatives. For instance, the substitution reactions involving the methyl groups of dihydropyridines demonstrate the reactivity of halogenated pyridines (Kastron et al., 1978).
Physical Properties Analysis
The physical properties of 4-bromo-2,6-dichloropyridine, such as melting point, boiling point, and solubility, are influenced by the nature and position of its substituents. While specific data on 4-bromo-2,6-dichloropyridine is not provided, studies on similar compounds, like 2-bromomethyl 1,4-dihydropyridine, offer insights into how such properties can be characterized and understood (Alker & Swanson, 1990).
Chemical Properties Analysis
The chemical properties of 4-bromo-2,6-dichloropyridine, including its reactivity, stability, and interactions with other compounds, are significantly affected by its halogen substituents. The halogens can participate in various chemical reactions, providing diverse ways to further modify the compound. The selective arylation of bromochlorophenyl compounds via Pd-catalyzed Suzuki cross-coupling reactions exemplifies the versatility of halogenated pyridines in synthetic chemistry (Nazeer et al., 2020).
Aplicaciones Científicas De Investigación
Halogen Exchange and Substitution Reactions : Schlosser and Cottet (2002) demonstrated the use of bromotrimethylsilane for converting 2-chloropyridine into 2-bromopyridine, including transformations involving 2,4-dichloropyridine, which is closely related to 4-Bromo-2,6-dichloropyridine. This research has implications for halogen exchange reactions in heterocyclic compounds (Schlosser & Cottet, 2002).
Selective Functionalization of Dichloropyridines : Marzi, Bigi, and Schlosser (2001) explored the selective functionalization of dichloropyridines, including 2,6-dichloropyridine variants. This research offers insights into site-selective chemical reactions, which are crucial for the synthesis of various organic compounds (Marzi, Bigi, & Schlosser, 2001).
Synthesis of Tetrahalogenopyridines : Chen and Flowers (1980) reported on the controlled chlorination of 2,6-diaminopyridine to produce various tetrahalogenopyridines. Their methodology can be applied to synthesize 4-Bromo-2,6-dichloropyridine derivatives (Chen & Flowers, 1980).
Chemoselective Sonogashira Cross-Coupling Reactions : Rivera et al. (2019) studied 4-Bromo-2,3,5-trichloro-6-iodopyridine in Sonogashira reactions, offering an efficient route to mono-, di-, tri-, and pentaalkynylated pyridines. This approach is relevant for synthesizing non-symmetrical alkynylpyridines (Rivera et al., 2019).
Corrosion Inhibition in Steel : Saady et al. (2021) investigated imidazo[4,5-b] pyridine derivatives, including 6-bromo-2-(4-chlorophenyl)-3H-imidazo[4,5-b]pyridine, for their inhibitory performance against mild steel corrosion. Their findings are crucial for understanding corrosion mechanisms and developing effective inhibitors (Saady et al., 2021).
Nitration and Nitropyridinium Cation Chemistry : Duffy and Laali (1991) examined the nitration of dichloropyridines, including 2,6-dichloropyridine, and the chemistry of their N-nitropyridinium cations. This research contributes to understanding the nitration reactions of halogenated pyridines (Duffy & Laali, 1991).
Synthesis of Dihydropyridines : Rucins et al. (2020) discussed the synthesis of 2,6-di(bromomethyl)-1,4-dihydropyridines, which are used as intermediates in the synthesis of lipid-like compounds based on 1,4-dihydropyridine. This research has implications for organic synthesis and the development of new chemical entities (Rucins et al., 2020).
Electrochemical Reduction Studies : Mubarak and Peters (1997) investigated the electrochemical reduction of dihalopyridines, including 2,6-dichloropyridine, at carbon cathodes. Their research provides insights into the electrochemical behaviors of halogenated pyridines (Mubarak & Peters, 1997).
Safety And Hazards
Propiedades
IUPAC Name |
4-bromo-2,6-dichloropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrCl2N/c6-3-1-4(7)9-5(8)2-3/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUBXTQINPBZVJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1Cl)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrCl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10604593 | |
| Record name | 4-Bromo-2,6-dichloropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10604593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2,6-dichloropyridine | |
CAS RN |
98027-80-6 | |
| Record name | 4-Bromo-2,6-dichloropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10604593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-2,6-dichloropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-Aminopropanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-[[(2S)-1-[[(2S)-3-carboxy-1-[(3S,4R)-4-hydroxy-3-methyl-1-oxonia-2-azabicyclo[1.1.0]butan-2-yl]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B79430.png)





![5H-[1,3]Thiazolo[4,5-g][1,4]benzothiazin-6(7H)-one](/img/structure/B79441.png)




